molecular formula C19H25D3O2 B1148526 Unii-6bbk8AP9G8 CAS No. 69660-28-2

Unii-6bbk8AP9G8

Cat. No. B1148526
CAS RN: 69660-28-2
M. Wt: 291.44
InChI Key:
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Description

The substance identified by UNII “6bbk8AP9G8” is also known as TESTOSTERONE 19-D3 . It has the molecular formula C19H28O2 and a molecular weight of 291.4429 . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Scientific Research Applications

Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, encompassing a range of medical disorders like asthma, depression, cardiovascular diseases, and cancer. This network uses the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB) to store and annotate diverse scientific information, contributing significantly to understanding drug interactions and genetic factors in various diseases (Giacomini et al., 2007).

Global Substance Registration System

The FDA and NCATS collaborated to publish scientific descriptions of substances relevant to regulated products, including those in medicine and translational research. The Global Substance Registration System (GSRS) provides unique identifiers and detailed descriptions for over 100,000 substances, making it a critical resource for substance identification in medicinal products (Peryea et al., 2020).

Ginseng Therapy in Diabetes

A study on non-insulin-dependent diabetes mellitus patients showed that ginseng therapy improved mood, psychophysical performance, and reduced fasting blood glucose and body weight. Ginseng may be a useful adjunct in diabetes management (Sotaniemi et al., 1995).

PET in Drug Research

Positron Emission Tomography (PET) is emerging as a powerful tool in drug research, allowing direct assessment of pharmacokinetic and pharmacodynamic events. It offers insights into drug action and interactions, aiding in drug development (Fowler et al., 1999).

Uncaria Rhynchophylla in Parkinson's Disease

The study of Uncaria Rhynchophylla's hook showed neuroprotective activity against 6-hydroxydopamine-induced toxicity in Parkinson's disease models. This highlights its potential therapeutic use in neurodegenerative diseases (Shim et al., 2009).

Unmadnashak Ghrita in Neuropharmacology

'Unmadnashak Ghrita' demonstrated central nervous system (CNS) depressant and anticonvulsant activity in mice, suggesting its potential use in managing neurological disorders (Achliya et al., 2004).

Drug Discovery Perspectives

An overview of the evolution of drug research, emphasizing the increasing influence of molecular biology and genomic sciences in drug discovery. This research has enriched the therapeutic armamentarium and aided in identifying treatment options (Drews, 2000).

Endocrine-Disrupting Chemicals

The Endocrine Society's statement on endocrine-disrupting chemicals (EDCs) discusses their health-related actions, emphasizing the need for ongoing research to understand their effects, particularly during development (Gore et al., 2015).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-RJSKNYPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Testosterone 19-D3

CAS RN

69660-28-2
Record name Testosterone 19-D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069660282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESTOSTERONE 19-D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BBK8AP9G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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